4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide
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Overview
Description
4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide is a heterocyclic compound that contains a thiazinane ring with a methoxy-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with a thiazinane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane
- 4-(3-Methoxy-4-nitrophenyl)-1,4-thiazolidine
- 4-(3-Methoxy-4-nitrophenyl)-1,4-thiazepane
Uniqueness
4-(3-Methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide is unique due to the presence of the thiazinane ring and the specific positioning of the methoxy and nitro groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O5S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H14N2O5S/c1-18-11-8-9(2-3-10(11)13(14)15)12-4-6-19(16,17)7-5-12/h2-3,8H,4-7H2,1H3 |
InChI Key |
HXMPDZBWGPYBLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCS(=O)(=O)CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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